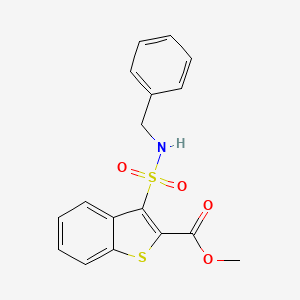![molecular formula C23H18BrN5O3 B11268018 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268018.png)
5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a pyrazolopyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl oxadiazole intermediate, which is then coupled with the ethoxyphenyl pyrazolopyrazinone core under specific reaction conditions. Common reagents used in these reactions include brominating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: A compound with similar bromophenyl groups but different core structure.
5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Another bromophenyl-containing compound with a different heterocyclic core.
Uniqueness
5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H18BrN5O3 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H18BrN5O3/c1-2-31-18-8-6-15(7-9-18)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-32-21)16-4-3-5-17(24)12-16/h3-13H,2,14H2,1H3 |
InChI Key |
CKXAAKBBVYZUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11267937.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267946.png)

![N-(5-chloro-2-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11267954.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11267962.png)

![N-(2,4-difluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11267968.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11267973.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11267980.png)
![2-(2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-YL)-N-ethylacetamide](/img/structure/B11267987.png)
![3-(allylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11267999.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11268001.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11268004.png)
![N-(2-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11268011.png)
